molecular formula C17H15ClN4O4 B11556557 2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline

2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline

Cat. No.: B11556557
M. Wt: 374.8 g/mol
InChI Key: XAESSRGCYHQCOZ-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline typically involves multiple steps:

    Formation of 4-phenyl-1,2,5-oxadiazole: This can be synthesized through the cyclization of appropriate precursors, such as phenylhydrazine and carboxylic acids, under dehydrating conditions.

    Preparation of 3-(4-phenyl-1,2,5-oxadiazol-3-yl)oxypropylamine: This intermediate is formed by reacting 4-phenyl-1,2,5-oxadiazole with 3-chloropropanol in the presence of a base, followed by amination.

    Final Coupling Reaction: The final step involves coupling 3-(4-phenyl-1,2,5-oxadiazol-3-yl)oxypropylamine with 2-chloro-4-nitroaniline under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products

    Reduction: 2-chloro-4-amino-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the nitro and oxadiazole groups.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action for compounds like 2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline typically involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxadiazole ring can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitroaniline: Lacks the oxadiazole and propylamine groups, making it less versatile.

    4-phenyl-1,2,5-oxadiazole: Does not contain the nitroaniline moiety, limiting its biological activity.

    3-(4-phenyl-1,2,5-oxadiazol-3-yl)oxypropylamine: Missing the nitro and chloro groups, which are crucial for certain reactions and activities.

Uniqueness

2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and oxadiazole groups provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15ClN4O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-chloro-4-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]aniline

InChI

InChI=1S/C17H15ClN4O4/c18-14-11-13(22(23)24)7-8-15(14)19-9-4-10-25-17-16(20-26-21-17)12-5-2-1-3-6-12/h1-3,5-8,11,19H,4,9-10H2

InChI Key

XAESSRGCYHQCOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2OCCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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